molecular formula C12H17BrN2 B1441063 1-(5-Bromo-3-methylpyridin-2-yl)azepane CAS No. 1220017-05-9

1-(5-Bromo-3-methylpyridin-2-yl)azepane

Cat. No.: B1441063
CAS No.: 1220017-05-9
M. Wt: 269.18 g/mol
InChI Key: GWGWFRKNWMTQMU-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-methylpyridin-2-yl)azepane is a heterocyclic compound that belongs to the class of azepanes. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound has a molecular formula of C12H17BrN2 and a molecular weight of 269.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-methylpyridin-2-yl)azepane typically involves the reaction of 5-bromo-3-methyl-2-pyridine with azepane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-methylpyridin-2-yl)azepane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Various substituted azepanes.

    Oxidation: N-oxides of this compound.

    Reduction: Piperidine derivatives.

Scientific Research Applications

1-(5-Bromo-3-methylpyridin-2-yl)azepane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-methylpyridin-2-yl)azepane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-3-methylpyridin-2-yl)piperazine
  • 1-(5-Bromo-3-methyl-2-pyridinyl)hexahydro-1H-azepine

Uniqueness

1-(5-Bromo-3-methylpyridin-2-yl)azepane is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its azepane ring and brominated pyridine moiety make it a versatile compound for various applications .

Properties

IUPAC Name

1-(5-bromo-3-methylpyridin-2-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-10-8-11(13)9-14-12(10)15-6-4-2-3-5-7-15/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGWFRKNWMTQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219720
Record name 1-(5-Bromo-3-methyl-2-pyridinyl)hexahydro-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220017-05-9
Record name 1-(5-Bromo-3-methyl-2-pyridinyl)hexahydro-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-3-methyl-2-pyridinyl)hexahydro-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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